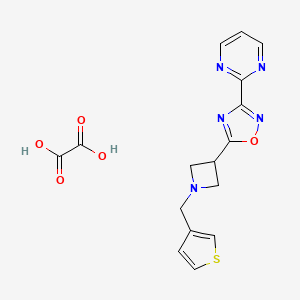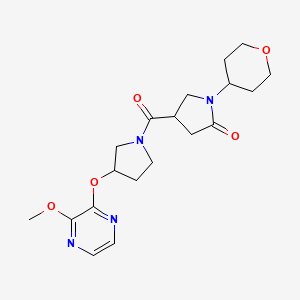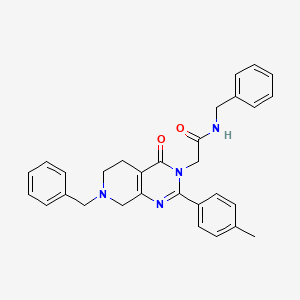![molecular formula C23H23NO4 B2838225 2-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2445793-48-4](/img/structure/B2838225.png)
2-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a useful research compound. Its molecular formula is C22H21NO4 and its CAS number is 1934911-64-4 .
Synthesis Analysis
The synthesis of similar compounds, such as bicyclo [2.2.1]heptane-1-carboxylates, has been achieved via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows for rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of this compound is embedded in numerous compounds with various functions . It is a privileged molecular structure that provides the basis for asymmetric synthesis and catalysis .Scientific Research Applications
Synthetic Applications and Chemical Properties
This compound is integral to the synthesis of various complex molecules due to its unique structural properties. For instance, it has been used as a precursor in the preparation of peptidomimetics , which are compounds mimicking the structure and function of peptides. These peptidomimetics play a crucial role in drug discovery, particularly in the development of novel therapeutics with improved stability and bioavailability compared to natural peptides (Mandal et al., 2005). Additionally, the compound's involvement in the synthesis of constrained β-proline analogues highlights its utility in probing the effects of conformational restrictions on biological activity and stability, offering insights into the design of more effective organocatalysts (Armstrong et al., 2009).
Role in Solid Phase Peptide Synthesis (SPPS)
The compound under discussion is notably significant in the context of solid phase peptide synthesis (SPPS) . The use of 9-fluorenylmethoxycarbonyl (Fmoc) amino acids, to which this compound is closely related, has revolutionized SPPS by improving the efficiency and reliability of peptide synthesis. This advancement facilitates the synthesis of biologically active peptides and small proteins, crucial for both basic biological research and therapeutic applications (Fields & Noble, 2009).
Environmental Applications
Interestingly, derivatives of fluorene, which share structural similarities with the compound , have been explored for environmental remediation purposes. Research on the biodegradation of fluorene by marine-derived fungi, for example, showcases the potential of utilizing chemical derivatives for the bioremediation of polycyclic aromatic hydrocarbons (PAHs), harmful environmental pollutants (Bankole et al., 2021).
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-4-methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-22-10-11-23(13-22,20(25)26)24(14-22)21(27)28-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRZXNRLELFRTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-cyclopropyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2838143.png)

![(5Z)-1-butyl-5-{[(3-ethylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2838146.png)


![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)azetidine-3-carboxamide](/img/structure/B2838150.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B2838153.png)

![4-(1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)piperidin-4-yl)morpholine-3,5-dione](/img/structure/B2838156.png)
![N-(2-chlorobenzyl)-2-[1-methyl-7-(4-methylphenyl)-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B2838160.png)
![3-(4-chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2838161.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2838162.png)


